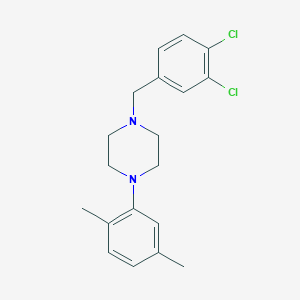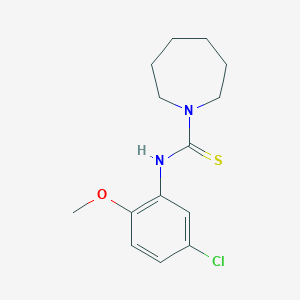![molecular formula C18H20N2OS B5878752 4-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5878752.png)
4-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is also known as BCTP and is a potent antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1).
Wissenschaftliche Forschungsanwendungen
The scientific research applications of 4-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol are diverse and include the study of neurological disorders, cancer, and pain management. The compound has been shown to have potential therapeutic effects in the treatment of various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Additionally, it has been found to have anticancer properties and may be useful in the treatment of different types of cancer. The compound has also been studied for its potential use in pain management.
Wirkmechanismus
The mechanism of action of 4-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol involves its binding to the metabotropic glutamate receptor subtype 1 (mGluR1). The compound acts as an antagonist of this receptor, which is involved in various physiological processes such as synaptic plasticity, learning, and memory. By blocking the activity of mGluR1, the compound may have therapeutic effects in different disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol are complex and depend on the specific application. The compound has been shown to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in various physiological processes. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol in lab experiments is its high potency and selectivity for mGluR1. This allows for precise modulation of this receptor and the study of its specific effects. Additionally, the compound has been shown to have good pharmacokinetic properties, which may make it suitable for in vivo studies.
One of the limitations of using 4-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol in lab experiments is its potential toxicity. The compound has been found to have cytotoxic effects at high concentrations, which may limit its use in certain applications. Additionally, the compound's mechanism of action is complex and involves multiple pathways, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol. One area of research is the development of more potent and selective analogs of the compound. Additionally, the compound's potential therapeutic effects in different disorders require further investigation. Finally, the use of the compound in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of 4-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol involves the reaction of 4-hydroxybenzaldehyde with benzyl isothiocyanate in the presence of piperazine. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is purified by recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-hydroxyphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c21-17-8-6-16(7-9-17)18(22)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9,21H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREYVIWRBVQRSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Benzyl-1-piperazinyl)carbonothioyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5878675.png)
![4-[(4-methylbenzyl)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5878680.png)


![2-(3-chlorophenyl)-4-{[(2-furylmethyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5878712.png)
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide](/img/structure/B5878720.png)


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5878738.png)

![5-(3-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine hydrochloride](/img/structure/B5878747.png)
![3-[(4-tert-butylbenzoyl)amino]benzoic acid](/img/structure/B5878751.png)
![6-methoxy-N-(3-methylphenyl)-8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B5878756.png)
![methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5878758.png)